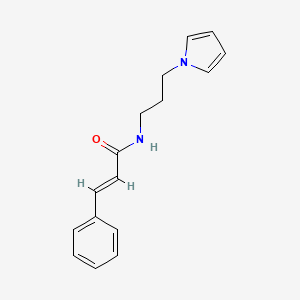
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 3,3-dimethyloxan-4-ylmethanamine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride can be compared with other similar compounds such as:
(3,3-Dimethyloxan-4-yl)methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
(3,3-Dimethyloxan-4-yl)methanone: This compound contains a carbonyl group, which significantly alters its chemical behavior compared to the amine derivative.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications .
Eigenschaften
IUPAC Name |
(3,3-dimethyloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)6-10-4-3-7(8)5-9;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUUJOBQVWQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2769389.png)





![4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2769399.png)




![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)
![5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2769411.png)
